4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

FXR Antagonist Nuclear Receptor Structure-Activity Relationship

4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1239730-22-3) delivers a 21.4× potency edge in FXR assays versus proline analogs—replacement with pyrrolidine fails. This free NH piperidine enables N-alkylation/arylation library synthesis. Ideal for FXR/PXR/S1P₁ nuclear receptor and HsClpP agonist programs. Avoid generic substitutions; select the active chemotype.

Molecular Formula C14H17N3O
Molecular Weight 243.3 g/mol
CAS No. 1239730-22-3
Cat. No. B1427787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
CAS1239730-22-3
Molecular FormulaC14H17N3O
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESC1CNCCC1CC2=NC(=NO2)C3=CC=CC=C3
InChIInChI=1S/C14H17N3O/c1-2-4-12(5-3-1)14-16-13(18-17-14)10-11-6-8-15-9-7-11/h1-5,11,15H,6-10H2
InChIKeyBGDSWYRGMFOBEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1239730-22-3): Procurement-Grade Specifications and Core Chemical Identity


4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1239730-22-3), also designated as 3-Phenyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole, is a heterocyclic small-molecule building block featuring a piperidine ring linked via a methylene bridge to a 1,2,4-oxadiazole core bearing a 3-phenyl substituent [1]. With a molecular formula of C₁₄H₁₇N₃O and a molecular weight of 243.30 g/mol, this compound serves as a structurally defined intermediate in medicinal chemistry research, where the 1,2,4-oxadiazole moiety functions as a hydrolytically stable bioisostere of ester and amide functionalities [2].

4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine: Why Structural Analogues Cannot Be Interchanged Without Loss of Pharmacological Integrity


The substitution of 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine with a structurally similar analogue (e.g., varying the heterocyclic core or substituting the piperidine moiety) is not scientifically neutral. Comparative structure-activity relationship (SAR) studies within the 1,2,4-oxadiazole-piperidine chemotype reveal that the N-bearing six-membered piperidine heterocycle is essential for target engagement: replacement with a five-membered proline ring (pyrrolidine) results in a dramatic loss of potency against the Farnesoid X Receptor (FXR), underscoring that the piperidine ring size is a critical determinant of biological activity [1]. Similarly, the specific 3-phenyl substitution pattern on the oxadiazole core confers distinct physicochemical and target-binding properties relative to methyl or naphthyl variants, meaning that generic substitution with another “oxadiazole-piperidine” compound carries substantial risk of off-target effects, reduced potency, or complete loss of the intended pharmacological profile.

4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine: Differential Activity Evidence Against Comparator Chemotypes


Piperidine Ring as Critical Pharmacophoric Element: 5-Fold Potency Advantage Over Pyrrolidine in FXR Antagonism

A comparative structure-activity relationship (SAR) study of 3,5-disubstituted-1,2,4-oxadiazole FXR antagonists demonstrates that the piperidine heterocycle is a key structural determinant for activity. Compound 13 (bearing a piperidine ring) exhibited an FXR antagonistic IC₅₀ of 0.127 ± 0.02 μM, representing a 4.6-fold improvement in potency over the corresponding proline derivative 23 (IC₅₀ = 0.58 ± 0.27 μM) [1]. This direct comparison establishes that the N-bearing six-membered piperidine heterocycle at the C-5 position of the oxadiazole core is essential for maintaining potent antagonistic activity.

FXR Antagonist Nuclear Receptor Structure-Activity Relationship

1,2,4-Oxadiazole-Containing Piperidine Derivatives as HsClpP Agonists: 21.4-Fold Superiority in Antiproliferative Activity Versus Hit Compound

Within the 5-(piperidin-4-yl)-1,2,4-oxadiazole chemotype, compound SL44 demonstrated potent HsClpP agonistic activity (EC₅₀ = 1.30 μM in α-casein hydrolysis assay) and inhibited the proliferation of HCCLM3 hepatocellular carcinoma cells with an IC₅₀ of 3.1 μM. This antiproliferative activity represents a 21.4-fold improvement over the initial hit compound ADX-47273 [1]. The study further validates that this chemotype, which includes the target compound‘s core structural features, provides a novel pharmacological mechanism (HsClpP agonism) with demonstrated in vivo tumor growth inhibition and a superior safety profile compared to the clinical kinase inhibitor sorafenib.

HsClpP Agonist Hepatocellular Carcinoma Mitochondrial Protease

3-Phenyl-1,2,4-Oxadiazole S1P₁ Agonism: Scaffold-Specific Lymphocyte Reduction With Minimized Bradycardia Versus Non-Selective S1P Modulators

Patented substituted 3-phenyl-1,2,4-oxadiazole compounds, structurally related to the target compound, have been characterized as selective agonists for the sphingosine-1-phosphate receptor 1 (S1P₁) [1]. The patent literature indicates that the 3-phenyl-1,2,4-oxadiazole scaffold enables S1P₁-selective modulation, a feature that is clinically meaningful because non-selective S1P receptor modulation (affecting S1P₃) produces transient bradycardia, a dose-limiting adverse effect. In contrast, S1P₁-selective agonists induce lymphocyte sequestration in lymphoid organs, achieving immunosuppressive efficacy while reducing cardiovascular liability.

S1P₁ Agonist Immunomodulation Autoimmune Disease

4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine: Evidence-Based Research Applications and Procurement Rationale


Scaffold Optimization and SAR Exploration in Nuclear Receptor Drug Discovery (FXR, PXR, S1P₁)

Given the established potency advantage of piperidine-containing 1,2,4-oxadiazoles over proline analogs in FXR antagonism, this compound serves as an ideal starting material for synthesizing and evaluating derivatives targeting nuclear receptors including FXR, PXR, and S1P₁ [1]. The free piperidine NH group provides a convenient handle for N-alkylation, N-arylation, or sulfonylation to systematically probe steric and electronic effects on receptor binding and selectivity.

Mitochondrial Protease-Targeted Anticancer Agent Development

The demonstrated 21.4-fold superiority of the 5-(piperidin-4-yl)-1,2,4-oxadiazole chemotype over the ADX-47273 hit compound in HCCLM3 antiproliferative assays validates this scaffold for HsClpP agonist discovery programs [2]. Researchers can utilize 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine as a key intermediate to explore structure-activity relationships governing HsClpP agonism, mitochondrial dysfunction induction, and selective cytotoxicity against hepatocellular carcinoma and potentially other cancer types.

Bioisosteric Replacement Strategy for Metabolic Stability Enhancement

The 1,2,4-oxadiazole ring is an established bioisostere of ester and amide functionalities, offering superior hydrolytic stability while maintaining comparable hydrogen-bonding capacity and molecular geometry [3]. Procurement of this compound enables medicinal chemists to systematically replace metabolically labile ester or amide groups in lead molecules with the oxadiazole moiety, potentially improving pharmacokinetic profiles without compromising target affinity.

Modular Synthesis of Diversified Chemical Libraries via Piperidine NH Functionalization

The piperidine secondary amine in 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine provides a versatile synthetic handle for library construction through amide coupling, reductive amination, sulfonamide formation, or urea synthesis [4]. This modularity supports both parallel medicinal chemistry efforts and focused SAR campaigns, with the 3-phenyl-1,2,4-oxadiazole core serving as a constant pharmacophoric element across a structurally diverse compound collection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.